3-(Methylsulfonyl)-D-phenylalanine Hydrochloride
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Overview
Description
(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation method for the crystal form of methanesulfonate compounds is simple and suitable for industrial large-scale production . This involves the use of specific reagents and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, avoiding the need for harsh chemicals or extreme temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group and methanesulfonyl group play crucial roles in its reactivity and biological activity. For example, the amino group can form hydrogen bonds with target proteins, while the methanesulfonyl group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share the sulfonyl group and have been utilized as precursors for various sulfur-containing compounds.
Benzenesulfonamides: These compounds also contain a sulfonyl group attached to a benzene ring and are used in medicinal chemistry.
Uniqueness
(2R)-2-amino-3-(3-methanesulfonylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14ClNO4S |
---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
SODPTEIBYBFURE-SBSPUUFOSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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